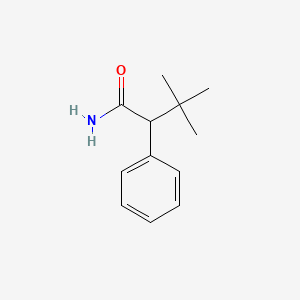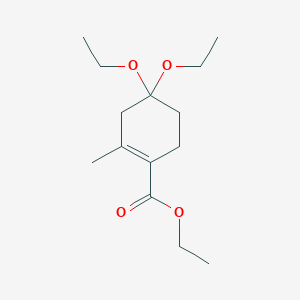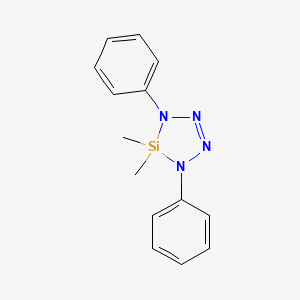
N-(3-Aminopropyl)-N'-phenylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Aminopropyl)-N’-phenylthiourea is an organic compound that belongs to the class of thioureas It is characterized by the presence of both an aminopropyl group and a phenyl group attached to the thiourea moiety
準備方法
Synthetic Routes and Reaction Conditions
N-(3-Aminopropyl)-N’-phenylthiourea can be synthesized through several methods. One common approach involves the reaction of phenyl isothiocyanate with 3-aminopropylamine. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N-(3-Aminopropyl)-N’-phenylthiourea may involve large-scale batch reactions. The process would include the careful control of reaction parameters such as temperature, pressure, and solvent composition to ensure high yield and purity of the final product. The use of continuous flow reactors could also be explored to enhance production efficiency.
化学反応の分析
Types of Reactions
N-(3-Aminopropyl)-N’-phenylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The amino and phenyl groups can participate in substitution reactions, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can lead to a variety of functionalized derivatives.
科学的研究の応用
N-(3-Aminopropyl)-N’-phenylthiourea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
類似化合物との比較
Similar Compounds
- N-(3-Aminopropyl)-N’-dodecylpropane-1,3-diamine
- N-(3-Aminopropyl)morpholine
- 3-Aminopropyltriethoxysilane
Uniqueness
N-(3-Aminopropyl)-N’-phenylthiourea is unique due to the presence of both an aminopropyl group and a phenyl group attached to the thiourea moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in scientific research.
特性
| 99473-71-9 | |
分子式 |
C10H15N3S |
分子量 |
209.31 g/mol |
IUPAC名 |
1-(3-aminopropyl)-3-phenylthiourea |
InChI |
InChI=1S/C10H15N3S/c11-7-4-8-12-10(14)13-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,11H2,(H2,12,13,14) |
InChIキー |
MASNQORRMCQSFX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC(=S)NCCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









